molecular formula C22H22N8O2 B12380046 n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide CAS No. 21696-12-8

n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide

Cat. No.: B12380046
CAS No.: 21696-12-8
M. Wt: 430.5 g/mol
InChI Key: YZUBZTSXZYJCGN-UHFFFAOYSA-N
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Description

Antitubercular agent-37 is a compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Tuberculosis remains a significant global health challenge, particularly due to the emergence of drug-resistant strains. Antitubercular agent-37 is part of ongoing efforts to develop more effective treatments for this disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-37 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of heterocyclic hydrazone derivatives, which are synthesized through the Japp-Klingemann coupling reaction. This reaction involves the condensation of an aryl diazonium salt with a β-keto ester in the presence of a base .

Industrial Production Methods

Industrial production of Antitubercular agent-37 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-37 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The primary application of n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is as an antitubercular agent . It exhibits significant inhibitory effects on Mycobacterium tuberculosis by targeting the synthesis of mycolic acids, which are vital components of the bacterial cell wall. This mechanism leads to bacterial cell death and is particularly effective against drug-resistant strains of tuberculosis .

Research has demonstrated the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of Mycobacterium tuberculosis at minimal inhibitory concentrations (MIC) as low as 0.16 μg/mL .
  • Docking Studies : Computational studies indicate strong binding affinity to target enzymes involved in mycolic acid synthesis, supporting its potential as a lead compound for drug development against tuberculosis .
  • Therapeutic Potential : Ongoing research aims to explore its effectiveness in combination therapies with other antitubercular agents to enhance treatment outcomes for patients with drug-resistant tuberculosis.

Mechanism of Action

The mechanism of action of Antitubercular agent-37 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The compound targets enzymes involved in mycolic acid synthesis, such as polyketide synthase 13 (Pks 13) .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.

    Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.

    Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferases.

Uniqueness

Antitubercular agent-37 is unique in its specific targeting of Pks 13, which is not a common target for other antitubercular drugs. This specificity may reduce the likelihood of cross-resistance with other drugs and provide a new avenue for treating drug-resistant tuberculosis .

Biological Activity

n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide, also known as Antitubercular agent-37, is a synthetic compound primarily developed for its antitubercular properties against Mycobacterium tuberculosis. Its molecular formula is C22H22N8O2, and it has a molecular weight of approximately 430.46 g/mol. This compound's unique structure features two 4-(diaminomethylidene)amino phenyl groups linked to a benzene-1,4-dicarboxamide backbone.

The biological activity of this compound is largely attributed to its ability to inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. By disrupting the integrity of the cell wall, Antitubercular agent-37 leads to cell death, making it particularly effective against drug-resistant strains of tuberculosis.

Biological Activity and Efficacy

Research indicates that Antitubercular agent-37 exhibits significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.16 μg/mL . This potency highlights its potential as a valuable therapeutic agent in the fight against tuberculosis.

Comparative Analysis with Other Antitubercular Agents

Compound Name Molecular Formula Mechanism of Action Unique Aspects
IsoniazidC6H6N4OInhibits mycolic acid synthesisFirst-line treatment for TB
RifampicinC43H58N4O12Inhibits bacterial RNA synthesisBroad-spectrum antibacterial activity
EthambutolC10H14N2O5Targets arabinosyltransferases in cell wall synthesisUsed in combination therapy
Antitubercular agent-37C22H22N8O2Inhibits mycolic acid synthesis via Pks 13 targetingPotentially effective against drug-resistant strains

Case Studies and Research Findings

Several studies have focused on the biological activity of Antitubercular agent-37:

  • Study on Mycobacterial Growth Inhibition : A study demonstrated that Antitubercular agent-37 effectively inhibited the growth of various Mycobacterium tuberculosis strains, including those resistant to conventional treatments. The compound's binding affinity to enzymes involved in mycolic acid synthesis was highlighted as a key factor in its efficacy .
  • Structural Activity Relationship (SAR) : Research has explored the structural modifications of similar compounds to enhance their biological activity. The unique diaminomethylidene functionality in Antitubercular agent-37 was found to play a crucial role in its interaction with target enzymes, suggesting avenues for further development .
  • Potential for Combination Therapy : Given its mechanism of action and potency, there is ongoing research into using Antitubercular agent-37 in combination with other antitubercular drugs to improve treatment outcomes for patients with multi-drug resistant tuberculosis .

Properties

CAS No.

21696-12-8

Molecular Formula

C22H22N8O2

Molecular Weight

430.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30)

InChI Key

YZUBZTSXZYJCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N

Origin of Product

United States

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